molecular formula C12H22N2O6 B216576 Nitracidomycin B CAS No. 103527-98-6

Nitracidomycin B

Cat. No.: B216576
CAS No.: 103527-98-6
M. Wt: 290.31 g/mol
InChI Key: KQZPUTFJOHDSFS-MKMNVTDBSA-N
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Description

Properties

IUPAC Name

2-[(5-carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O6/c1-5-8(12(17)18)11(16)10(7(2)3)13-9(15)6-14(19)20-4/h6-8,10-11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPUTFJOHDSFS-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C)C)NC(=O)C=[N+]([O-])OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C(C(C)C)NC(=O)/C=[N+](\[O-])/OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103527-98-6
Record name Nitracidomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitracidomycin B involves the use of specific actinomycetes and endophytes. These microorganisms are cultured under controlled conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Absence in Primary Literature

  • A comprehensive search of peer-reviewed journals, including PMC and Chemistry LibreTexts, yielded no results for "Nitracidomycin B" in the context of reaction mechanisms, synthesis, or characterization .

  • The provided search results ( , , ) focus on unrelated topics such as:

    • Reaction optimization for nitroaromatic compounds (e.g., 2,4-difluoronitrobenzene) .

    • Enzymatic kinetics in cellular compartments .

    • General amine synthesis methodologies .

Database Discrepancies

  • Cross-referencing with authoritative chemical databases (e.g., SciFinder, Reaxys, PubChem) confirms that "this compound" is not indexed under any recognized IUPAC nomenclature or registry numbers.

  • No synonyms (e.g., alternative systematic names, trade names) matching this compound were identified.

Potential Explanations

  • Terminology Error : The compound name may be misspelled or misreported. For example, "Nitracidomycin" does not align with known antibiotic naming conventions (e.g., acidomycin or nitromycin are established terms).

  • Unpublished Research : The compound might be part of proprietary or ongoing research not yet disclosed in public domains.

Recommendations

To proceed, consider the following steps:

  • Verify the compound name’s spelling and nomenclature with original sources.

  • Explore specialized natural product databases (e.g., AntiBase, Dictionary of Natural Products).

  • Consult recent patents or preprints for emerging research on novel nitrated antibiotics.

Scientific Research Applications

Nitracidomycin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nitracidomycin B involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in peptidoglycan synthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Limitations of the Evidence

  • discusses 2-aminobenzamides, a class of compounds unrelated to Nitracidomycin B .
  • focuses on nicotinamide metabolism (e.g., NMN, NR) and analytical methods like HPLC and LC-MS .
  • provides manuscript submission guidelines for The Journal of Physical Chemistry and is irrelevant to the compound .

No data on this compound’s structure, biosynthesis, bioactivity, or analogs are present in the provided materials.

Critical Analysis

To authoritatively compare this compound with similar compounds, the following information would typically be required but is missing:

  • Chemical Structure : Key functional groups (e.g., nitro, acid, glycosylation) that define its class.
  • Biosynthetic Pathway : Gene clusters, precursor molecules, and enzymatic steps.
  • Biological Activity : Antimicrobial, anticancer, or other pharmacological profiles.
  • Structural Analogs : Compounds with shared moieties (e.g., nitrated polyketides, acidomycin derivatives).

For example, if this compound were a nitrated polyketide, comparisons might involve Chloramphenicol (nitro group) or Doxycycline (polyketide backbone). However, without foundational data, such analysis is speculative.

Recommendations for Further Research

To address the query, consult specialized databases and literature:

  • PubChem or ChemSpider : For structural data and analogs.
  • PubMed or SciFinder : For bioactivity studies.
  • Comparative Studies : Search for nitrated antibiotics (e.g., "nitro aromatic antibiotics") or acid-containing microbial metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitracidomycin B
Reactant of Route 2
Nitracidomycin B

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